
Ethanone, 1,1'-(oxydi-4,1-phenylene)bis[2,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two ethanone groups linked by an oxydi-4,1-phenylene bridge, with each ethanone group further substituted with two chlorine atoms. The molecular formula of this compound is C28H20Cl2O3, and it has a significant molecular weight of 475.363 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4,4’-oxydianiline attacks the carbonyl carbon of 4-chlorobenzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Applications De Recherche Scientifique
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: Similar structure but lacks the chlorine substitutions.
1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]: Similar structure but with different substituents.
Uniqueness
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to similar compounds .
Propriétés
Numéro CAS |
93868-13-4 |
|---|---|
Formule moléculaire |
C16H10Cl4O3 |
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
2,2-dichloro-1-[4-[4-(2,2-dichloroacetyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H10Cl4O3/c17-15(18)13(21)9-1-5-11(6-2-9)23-12-7-3-10(4-8-12)14(22)16(19)20/h1-8,15-16H |
Clé InChI |
GSTXKMUXXYNPRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(Cl)Cl)OC2=CC=C(C=C2)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
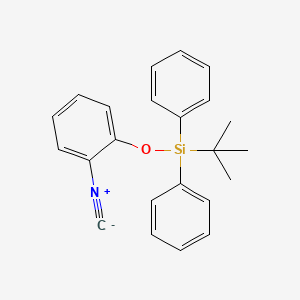
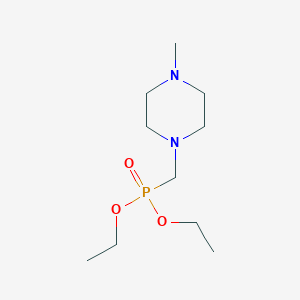
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
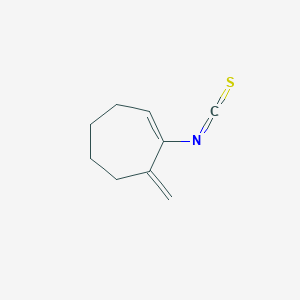
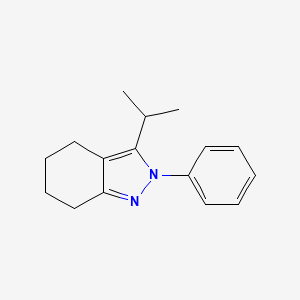

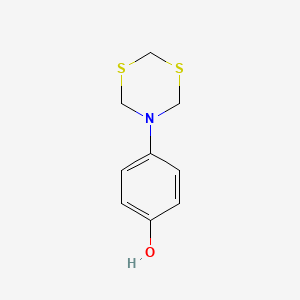
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

